trans-2-Hexenal
Overview
Description
trans-2-Hexenal, also known as leaf aldehyde, is an organic compound with the molecular formula C6H10O. It is a straight-chain α,β-unsaturated aldehyde that exists in two isomeric forms: (E)-2-hexenal and (Z)-2-hexenal. The (E)-isomer is more commonly encountered and is known for its characteristic fresh, green, and fruity odor. This compound is naturally found in various fruits and vegetables, such as tomatoes, apples, and strawberries, and is often used as a fragrance ingredient in foods and beverages .
Mechanism of Action
- Its primary targets include pathogenesis-related (PR) proteins , which are involved in the plant’s immune response. These proteins help protect the plant from fungal infections by activating defense mechanisms .
- Sublethal doses of 2-Hexenal affect pyruvate metabolism and reduce intracellular soluble protein content during spore germination. Additionally, it inhibits mitochondrial dehydrogenases, disrupting energy metabolism .
- MAPK signaling pathway : It modulates mitogen-activated protein kinase (MAPK) cascades involved in stress responses .
- ADME Properties :
- Cellular Effects : Early apoptosis induction and altered protein content contribute to pathogen inhibition .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Hexenal is involved in several biochemical reactions, particularly in plant defense. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-Hexenal has been shown to interact with enzymes such as peroxidase, phenylalanine ammonia lyase, and lipoxygenase, which are involved in plant defense mechanisms . These interactions often result in the modulation of enzyme activities, leading to enhanced plant resistance against pathogens.
Cellular Effects
2-Hexenal influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in tomato plants, 2-Hexenal treatment led to a significant increase in the activities of antioxidant enzymes and the expression of defense-related genes . Additionally, 2-Hexenal has been shown to inhibit the growth of certain fungal pathogens by affecting their cell wall and membrane integrity .
Molecular Mechanism
At the molecular level, 2-Hexenal exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, 2-Hexenal has been shown to interact with proteins involved in the ergosterol biosynthesis pathway in fungi, leading to decreased ergosterol content and impaired cell membrane integrity . Additionally, 2-Hexenal can modulate gene expression by affecting transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 2-Hexenal can change over time in laboratory settings. Studies have shown that 2-Hexenal is relatively stable under certain conditions but can degrade over time, leading to changes in its efficacy. For example, the antifungal activity of 2-Hexenal against Geotrichum citri-aurantii was observed to decrease over time due to degradation . Long-term exposure to 2-Hexenal can also lead to adaptive responses in cells, such as changes in gene expression and enzyme activities .
Dosage Effects in Animal Models
The effects of 2-Hexenal vary with different dosages in animal models. At low doses, 2-Hexenal can induce beneficial effects, such as enhanced plant resistance to pathogens. At high doses, it can exhibit toxic or adverse effects. For instance, high concentrations of 2-Hexenal have been shown to cause cytotoxicity and genotoxicity in certain cell types . Therefore, it is crucial to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
2-Hexenal is involved in several metabolic pathways, including the phenylpropanoid biosynthesis and glutathione metabolism pathways . It interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, 2-Hexenal treatment has been shown to increase the levels of phenolic compounds and antioxidant enzymes in plants .
Transport and Distribution
Within cells and tissues, 2-Hexenal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, 2-Hexenal has been shown to be transported to specific cellular compartments where it exerts its effects . Additionally, its distribution within tissues can influence its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of 2-Hexenal plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Hexenal has been observed to localize in the cytosol and nucleus, where it interacts with various biomolecules to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hexenal typically involves a two-step process. The first step is a Prins-type reaction, where butyraldehyde and vinyl ethyl ether are used as starting materials. This reaction is catalyzed by boron trifluoride etherate (BF3·Et2O) and produces intermediates such as 1,3-dioxane derivatives. These intermediates are then hydrolyzed in the presence of an inorganic acid, such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4), to yield (E)-2-hexenal .
Industrial Production Methods
In industrial settings, (E)-2-hexenal is often produced using continuous-flow synthesis methods. This approach employs a two-stage microreactor system that allows for efficient control of reaction temperature and high selectivity. The continuous-flow technology overcomes the low efficiency of batch reactions and requires less consumption of reactants. Under optimized conditions, the yield of (E)-2-hexenal intermediates can reach up to 72% .
Chemical Reactions Analysis
Types of Reactions
trans-2-Hexenal undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hexanoic acid.
Reduction: It can be reduced to hexanol.
Addition: It can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.
Condensation: It can undergo aldol condensation with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition: Michael addition reactions often involve nucleophiles like amines or thiols.
Condensation: Aldol condensation reactions are usually catalyzed by bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Hexanoic acid
Reduction: Hexanol
Addition: Various Michael adducts
Condensation: β-hydroxy aldehydes or ketones
Scientific Research Applications
trans-2-Hexenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its role as a signaling molecule in plants, where it is involved in defense mechanisms against herbivores and pathogens.
Medicine: Research has shown that 2-hexenal has antifungal properties and can inhibit the growth of fungi such as Botrytis cinerea and Aspergillus flavus
Industry: It is used as a fragrance ingredient in the food and beverage industry due to its pleasant odor.
Comparison with Similar Compounds
trans-2-Hexenal is often compared with other similar compounds, such as:
Hexanal: Another aldehyde with a similar structure but lacks the α,β-unsaturation. Hexanal has a more grassy odor compared to the fruity odor of 2-hexenal.
Linalool: A terpene alcohol with a floral scent, commonly found in essential oils. Unlike 2-hexenal, linalool does not have aldehyde functionality.
Benzaldehyde: An aromatic aldehyde with a characteristic almond-like odor.
This compound stands out due to its α,β-unsaturated aldehyde structure, which imparts unique reactivity and biological activity.
Properties
IUPAC Name |
(E)-hex-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDOYVRWFFCFHM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041425 | |
Record name | (2E)-2-Hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |
Record name | 2-Hexenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-2-Hexenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18096 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
47.00 °C. @ 17.00 mm Hg | |
Record name | 2-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.848 | |
Record name | 2-Hexenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
6.6 [mmHg] | |
Record name | 2-Hexenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9643 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | trans-2-Hexenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18096 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6728-26-3, 505-57-7, 1335-39-3 | |
Record name | trans-2-Hexenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Hexenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexenal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-2-Hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-hex-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hex-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JX3AIR1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.